molecular formula C10H8ClNO2 B8483296 7-Chloro-6-hydroxy-1-methoxyisoquinoline

7-Chloro-6-hydroxy-1-methoxyisoquinoline

Cat. No.: B8483296
M. Wt: 209.63 g/mol
InChI Key: GEIVICGHXAAKIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-6-hydroxy-1-methoxyisoquinoline (Molecular Formula: C 10 H 8 ClNO 2 ) is a synthetically derived isoquinoline compound of significant interest in organic and medicinal chemistry research . Isoquinolines are a privileged scaffold in drug discovery, known for their wide range of pharmacological activities . This compound features chloro, hydroxy, and methoxy functional groups, making it a versatile intermediate for the synthesis of more complex molecules. Researchers can utilize this compound for structure-activity relationship (SAR) studies, particularly in developing new therapeutic agents. Its potential research applications are grounded in the established biological importance of analogous compounds. Chloro-substituted quinolines and isoquinolines are frequently investigated as crucial precursors in pharmaceutical chemistry . Furthermore, hydroxy- and methoxy-substituted nitrogen heterocycles are common motifs in compounds studied for their antiproliferative, antibacterial, and antifungal properties . As such, 7-Chloro-6-hydroxy-1-methoxyisoquinoline serves as a valuable building block for constructing novel hybrid molecules and probing new biological targets in areas like oncology and infectious disease research. This product is strictly for research use in a controlled laboratory environment and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

7-chloro-1-methoxyisoquinolin-6-ol

InChI

InChI=1S/C10H8ClNO2/c1-14-10-7-5-8(11)9(13)4-6(7)2-3-12-10/h2-5,13H,1H3

InChI Key

GEIVICGHXAAKIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC2=CC(=C(C=C21)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Structural and Functional Group Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Characteristics
7-Chloro-6-hydroxy-1-methoxyisoquinoline 7-Cl, 6-OH, 1-OCH₃ C₁₀H₈ClNO₂ Not reported Hydroxy group enhances polarity and H-bonding
1-Chloro-7-methoxyisoquinoline 1-Cl, 7-OCH₃ C₁₀H₈ClNO 193.63 Lacks hydroxy group; reduced solubility in polar solvents
Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate 7-Cl, 1-CH₃, 3-COOCH₃ C₁₂H₁₀ClNO₂ Not reported Ester group increases lipophilicity
(1R)-6-Hydroxy-7-methoxy-1-methyl-...-carboxylic acid 6-OH, 7-OCH₃, 1-CH₃, 1-COOH C₁₂H₁₃NO₄ 235.24* Tetrahydro backbone; carboxylic acid enhances acidity

*Calculated based on molecular formula.

Key Observations :
  • Methoxy vs. Methyl: Replacing the 1-methoxy group with a methyl (e.g., in Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate) reduces electron-withdrawing effects, altering reactivity in electrophilic substitution reactions.
  • Backbone Saturation: Tetrahydroisoquinoline derivatives (e.g., compound) exhibit reduced aromaticity, increasing conformational flexibility compared to fully aromatic analogs.

Spectral and Physicochemical Properties

Table 2: NMR and Spectral Data Comparison
Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Melting Point
Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate Aromatic H: 7.5–8.2 (m) C=O: ~167; OCH₃: ~52 Not reported
7-Hydroxy-6-methoxy-1-methyl-...-N-oxide C-1: δC 138.9; C-3: δC 57.9 N=O group confirmed via shifts Not reported
1-Chloro-7-methoxyisoquinoline Aromatic H: 7.1–8.3 (m) OCH₃: ~55; Cl-substituted C: ~135 Not reported
Key Observations :
  • NMR Shifts : The presence of electron-withdrawing groups (e.g., Cl, COOCH₃) deshield aromatic protons, shifting ¹H NMR signals downfield.
  • N-Oxide Identification: In , the N-oxide group is confirmed by distinct ¹³C NMR shifts (C-1 at δC 138.9 vs. δC ~125–130 for non-oxidized analogs).

Preparation Methods

Reaction Overview

A patent by HUE026617T2 () outlines a direct approach using 6-hydroxy-1-methoxyisoquinoline as the starting material. The protocol involves:

  • Dissolving the substrate in dry tetrahydrofuran (THF, 2.5 mL/g substrate).

  • Adding triphenylphosphine (1.7 equiv) and phosphoryl chloride (POCl₃) (5.3 equiv).

  • Heating the mixture at 90°C for 6 hours under reflux.

Workup:

  • Excess POCl₃ is removed in vacuo.

  • The residue is washed with water to hydrolyze unreacted intermediates.

  • The product is filtered and dried under vacuum.

Yield: 81% (reported for analogous chlorination in).

Mechanistic Insights

  • POCl₃ acts as both a chlorinating agent and Lewis acid, facilitating electrophilic aromatic substitution at position 7.

  • Triphenylphosphine likely stabilizes reactive intermediates, mitigating side reactions.

Comparative Analysis of Methodologies

Method Starting Material Key Reagents Yield Complexity
Direct Chlorination ()6-Hydroxy-1-methoxyisoquinolinePOCl₃, PPh₃81%Low
N-Oxide Route ()7-Methoxyisoquinoline N-oxidePOCl₃, H₂O₂~75%*Moderate
Gould-Jacobs CyclizationAcyclic precursorsPPA, POCl₃~60%*High

*Estimated based on analogous reactions.

Critical Considerations

Protecting Group Strategies

  • Hydroxy Group Stability: The 6-hydroxy group may require protection (e.g., as a silyl ether) during chlorination to prevent undesired side reactions.

  • Methoxy Group Installation: Methylation of a phenolic -OH at position 1 using methyl iodide or dimethyl sulfate under basic conditions ().

Regioselectivity in Chlorination

  • Electronic Effects: The methoxy group at position 1 directs electrophiles to positions 5 and 8, while the hydroxy group at 6 activates position 7 for substitution.

  • Steric Hindrance: Bulky substituents at adjacent positions can further modulate reactivity.

Q & A

Q. What are the recommended synthetic routes for 7-Chloro-6-hydroxy-1-methoxyisoquinoline, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step protocols, including condensation reactions and protective group strategies. For example, analogous compounds (e.g., 7-methoxy-substituted isoquinolines) are synthesized via condensation of phenoxyquinolines with bromo-alkanes under controlled temperatures (60–80°C), followed by deprotection using hydrazine hydrate . Key factors include:

  • Reagent stoichiometry: Excess bromo-alkane improves intermediate formation.
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures purity (>95%).
  • Analytical validation: HPLC and 1^1H-NMR confirm structural integrity .

Q. How can researchers characterize the structural and electronic properties of 7-Chloro-6-hydroxy-1-methoxyisoquinoline?

Methodological Answer: Use spectroscopic and computational tools:

  • Spectroscopy: 1^1H-NMR (δ 6.8–7.2 ppm for aromatic protons), FT-IR (C-Cl stretch ~750 cm1^{-1}), and mass spectrometry (molecular ion peak at m/z 223.6 for C11_{11}H11_{11}ClNO2+_2^+) .
  • Computational modeling: Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict electron distribution and reactive sites .

Q. What are the solubility and stability profiles of 7-Chloro-6-hydroxy-1-methoxyisoquinoline under varying pH and temperature conditions?

Methodological Answer:

  • Solubility: Test in DMSO (high solubility at 25°C) and aqueous buffers (pH 2–10). Use UV-Vis spectroscopy to quantify solubility thresholds.
  • Stability: Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions (pH < 3) may hydrolyze the methoxy group .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the chloro and hydroxy substituents in 7-Chloro-6-hydroxy-1-methoxyisoquinoline’s reactivity?

Methodological Answer:

  • Kinetic isotope effects (KIE): Replace hydroxy protons with deuterium to study H-bonding interactions.
  • Electrophilic substitution assays: React with NO2+_2^+ or Br2_2 to map electron-deficient regions.
  • X-ray crystallography: Resolve crystal structures to identify steric effects of the chloro group .

Q. How can researchers resolve discrepancies in reported biological activity data for derivatives of 7-Chloro-6-hydroxy-1-methoxyisoquinoline?

Methodological Answer:

  • Standardized assays: Use identical cell lines (e.g., HEK293) and protocols (e.g., MTT viability assay) for cross-study comparisons.
  • Meta-analysis: Apply statistical tools (e.g., Cohen’s d) to quantify effect size variability.
  • Controlled variables: Document solvent (DMSO concentration ≤0.1%), incubation time, and temperature rigorously .

Q. What computational strategies predict the binding affinity of 7-Chloro-6-hydroxy-1-methoxyisoquinoline to target proteins?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina with protein PDB IDs (e.g., 6LU7 for SARS-CoV-2 main protease).
  • MD simulations: Run 100-ns trajectories (AMBER force field) to assess binding stability.
  • QSAR models: Corate substituent electronegativity (Cl, OCH3_3) with IC50_{50} values from PubChem datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.